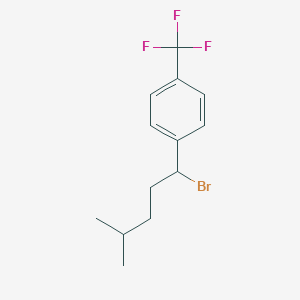
1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene is an organic compound with the molecular formula C12H17BrO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and an iso-butyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-iso-butyloxy-2,6-dimethylbenzene using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, solvent selection, and catalyst recycling.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: 4-iso-Butyloxy-2,6-dimethylphenol (when hydroxide is used).
Oxidation: 4-iso-Butyloxy-2,6-dimethylbenzoic acid.
Reduction: 4-iso-Butyloxy-2,6-dimethylbenzene.
Applications De Recherche Scientifique
1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the iso-butyloxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2,6-dimethyl-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of an iso-butyloxy group.
2-Bromo-1,4-dimethylbenzene: Lacks the iso-butyloxy group, making it less hydrophobic.
4-Bromo-m-xylene: Similar but without the iso-butyloxy group and different substitution pattern.
Uniqueness
1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene is unique due to the presence of the iso-butyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C12H17BrO |
|---|---|
Poids moléculaire |
257.17 g/mol |
Nom IUPAC |
2-bromo-1,3-dimethyl-5-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C12H17BrO/c1-8(2)7-14-11-5-9(3)12(13)10(4)6-11/h5-6,8H,7H2,1-4H3 |
Clé InChI |
MALUOMNAXSCDTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Br)C)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid](/img/structure/B12098727.png)
![Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-](/img/structure/B12098733.png)



![4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile](/img/structure/B12098760.png)
![2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,6,7-tetrahydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12098761.png)


amine](/img/structure/B12098798.png)
![(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12098803.png)



